2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone
Description
2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone (CAS: 219322-57-3) is a heterocyclic compound featuring a 5-membered oxazolone ring substituted with a methyl group at position 2 and a 3-pyridinylmethylene moiety at position 2. This compound, also referred to as C6 or DI in pharmacological studies, has garnered significant attention for its potent and selective kinase inhibitory activity. It exhibits IC50 values of 69 nM for DAPK1 (Death-Associated Protein Kinase 1) and 225 nM for DAPK3 (ZIPK, zipper-interacting protein kinase), making it a critical tool for studying apoptosis, neurodegenerative diseases, and vascular smooth muscle regulation . Its structural uniqueness lies in the pyridinyl group and oxazolone core, which are essential for binding to kinase ATP pockets .
Properties
IUPAC Name |
(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMGLBZOWLFBG-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN=CC=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone typically involves the condensation of 2-methyl-5(4H)-oxazolone with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxazolone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridine-methylene-oxazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Dipeptidyl Peptidase Inhibition
One of the primary applications of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism, and its inhibition has significant implications for the treatment of type 2 diabetes mellitus. Compounds that inhibit DPP-IV can enhance the levels of incretin hormones, leading to improved glycemic control and reduced blood sugar levels .
1.2 Neuroprotective Properties
Recent studies have indicated that derivatives of oxazolones, including this compound, may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of pathways involving death-associated protein kinase (DAPK) could mitigate neuronal cell death and synaptic degeneration .
1.3 Anticancer Activity
There is emerging evidence that oxazolone derivatives possess anticancer properties. The ability to inhibit certain kinases involved in cancer progression makes these compounds attractive candidates for further investigation in oncology . The specific mechanisms by which this compound exerts its effects are still under study but may involve modulation of cell signaling pathways critical for tumor growth.
Synthetic Organic Chemistry Applications
2.1 Synthesis of Heterocycles
Oxazolones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. The unique reactivity of the oxazolone ring allows for various transformations that lead to the formation of amino acids and other biologically relevant scaffolds .
2.2 Diversity-Oriented Synthesis
The compound serves as a versatile building block in diversity-oriented synthesis (DOS), enabling chemists to explore a wide range of structurally diverse compounds efficiently. This approach facilitates the discovery of new drugs by allowing rapid synthesis and screening of multiple analogs derived from a single precursor .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent-Driven Selectivity: The 3-pyridinylmethylene group in C6/DI is critical for DAPK selectivity. Replacement with benzylidene (e.g., CAS 842-74-0) shifts activity toward tyrosinase inhibition, highlighting the role of heteroaromatic moieties in target specificity . Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 2d) enhance stability and reactivity, making such derivatives useful intermediates for synthesizing quinazolinones and imidazolones .
Potency and Kinase Inhibition: C6/DI outperforms other DAPK inhibitors like alkylated 3-amino-6-phenylpyridazine (IC50 ~13–22 mM) due to its optimized binding to the kinase ATP pocket . TC-DAPK6, a styryl-substituted analog of C6, retains similar potency but may exhibit altered pharmacokinetics due to increased hydrophobicity .
Therapeutic Applications: C6/DI reduces Aβ peptide secretion in Alzheimer’s models and protects against neuronal death, whereas morpholine-oxazolone hybrids (4a–4f) target hyperpigmentation disorders .
Biological Activity
2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyridine ring that contributes to its biological properties, particularly in terms of interaction with biological targets.
Antioxidant Activity
Research has demonstrated that oxazolones, including this compound, exhibit significant antioxidant properties. For instance, compounds in the oxazolone category have shown an average inhibition of lipid peroxidation of approximately 86.5% in certain studies, indicating their potential as effective antioxidants .
| Compound | Average Inhibition (%) |
|---|---|
| 2a | 91 |
| 2b | 81 |
| 2c | 86.5 |
| 2d | 74 |
Anti-inflammatory Activity
In vitro studies have indicated that derivatives of oxazolones can inhibit lipoxygenase (LOX) activity, contributing to their anti-inflammatory effects. For example, the bisbenzamide derivative 4c was identified as a potent LOX inhibitor with an IC50 value of 41 µM . The anti-inflammatory potential is further supported by findings that these compounds can reduce carrageenan-induced paw edema and nociceptive responses in animal models .
Analgesic Effects
The analgesic activity of oxazolones has been assessed using various pharmacological tests. In particular, the writhing test and hot plate test have shown that certain derivatives possess significant analgesic properties without exhibiting acute toxicity in tested animal models . This suggests a favorable safety profile for further development as pain management agents.
Study on Lipoxygenase Inhibition
A study focused on the inhibition of soybean lipoxygenase by several oxazolone derivatives found that while some compounds exhibited low inhibition at higher concentrations (e.g., 28% inhibition at 100 µM ), others showed promising results with IC50 values indicating effective inhibition . This highlights the variability in activity among different structural modifications within the oxazolone class.
Toxicity Assessment
An acute toxicity study conducted according to OECD guidelines revealed that new oxazol-5(4H)-one derivatives, including those related to this compound, did not demonstrate lethal effects or significant histopathological changes in preserved organs from treated mice. This finding underscores the potential for these compounds to be developed as therapeutic agents with minimal side effects .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various molecular targets involved in inflammation and pain pathways. These studies suggest that specific substituents on the oxazolone ring enhance binding interactions, which may correlate with increased biological activity .
Q & A
Q. Table 1: Synthesis of Analogous Oxazolones
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- Melting Point Analysis : Compare observed values with literature (e.g., 156–158°C for the 4-methoxy derivative) .
- Spectroscopy :
- Elemental Analysis : Confirm molecular formula (C₁₂H₁₀N₂O₂) .
Advanced: How can researchers address discrepancies in reported melting points or spectral data?
Answer:
Discrepancies may arise from:
- Purity Issues : Recrystallize using mixed solvents (DMF:acetic acid, 1:1) to remove byproducts .
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
- Instrument Calibration : Validate NMR and IR spectrometers with standard references (e.g., acetophenone for IR) .
Advanced: What strategies optimize synthesis yield and purity for scale-up?
Answer:
- Catalyst Use : Replace acetic anhydride with Zn(OCOCH₃)₂·2H₂O to reduce reaction time and improve regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Stoichiometry : Increase molar ratios of sodium acetate (5:1 vs. aldehyde) to drive condensation .
Application: How to design derivatives for enhanced bioactivity?
Answer:
- Structural Modifications :
- Biological Screening :
Q. Table 2: Bioactivity of Oxazolone Derivatives
| Derivative | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(4-Nitrophenyl) variant | COX-2 Inhibition | 12.3 | |
| 4-(3-Chlorophenyl) variant | MCF-7 Cytotoxicity | 8.7 |
Advanced: What analytical methods resolve structural ambiguities in substituted oxazolones?
Answer:
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic transitions and verify spectral data .
Basic: What are the key applications of this compound in academic research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
